tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate
Overview
Description
"tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate" is a compound of interest due to its utility in organic synthesis, serving as a building block for various chemical reactions and as an intermediate for the synthesis of complex molecules.
Synthesis Analysis
The synthesis of this compound has been achieved through various methods, including a thionyl chloride-mediated synthesis involving Boc-involved neighboring group participation. This approach offers advantages in simplicity, cost efficiency, yield, and purification procedures, making it suitable for industrial applications (Li et al., 2015). Another method involves asymmetric aldol reactions, demonstrating the synthetic versatility of the compound (Ghosh et al., 2017).
Scientific Research Applications
Synthesis of Piperidine Derivatives : This compound is used in the synthesis of piperidine derivatives fused to a tetrahydrofuran ring, which are of interest in medicinal chemistry (Moskalenko & Boev, 2014).
Enantioselective Synthesis of Carbocyclic Analogues : It serves as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′- (Ober, Marsch, Harms, & Carell, 2004).
Potential as a Protease Inhibitor : This compound has potential as a novel α secretase inhibitor, which is significant in the context of therapeutic research (Ghosh, Cárdenas, & Brindisi, 2017).
Polymer Chemistry : In the field of polymer chemistry, tert-butyl alcohol, a related compound, influences the concentration of active centers and molecular weight of polymers in the anionic polymerization of (butoxymethyl)oxirane (Stolarzewicz, Neugebauer, & Grobelny, 1995).
Photoredox-Catalyzed Amination : It's used in photoredox-catalyzed amination of o-hydroxyarylenaminones, allowing the assembly of 3-aminochromones under mild conditions, an important reaction in organic chemistry (Wang et al., 2022).
Diels-Alder Reactions : Tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, a related compound, is useful for Diels-Alder reactions and the preparation of hexahydroindolinones (Padwa, Brodney, & Lynch, 2003).
Intermediate in Biologically Active Compounds : It's an important intermediate in compounds like omisertinib (AZD9291), highlighting its significance in drug development (Zhao, Guo, Lan, & Xu, 2017).
Safety And Hazards
Future Directions
The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarizing characteristic applications4. Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways, the way through to its possible application in biocatalytic processes is described4.
properties
IUPAC Name |
tert-butyl N-[(1R)-1-[(2S)-oxiran-2-yl]-2-phenylethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-14(17)16-12(13-10-18-13)9-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,16,17)/t12-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPOUMXZERMIJK-CHWSQXEVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)[C@H]2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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